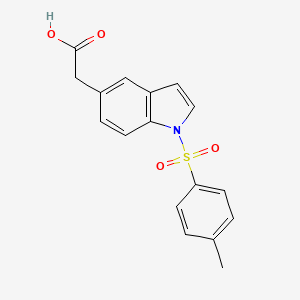

2-(1-tosyl-1H-indol-5-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . The compound “2-(1-tosyl-1H-indol-5-yl)acetic acid” belongs to the class of indole derivatives .

Applications De Recherche Scientifique

Synthesis and Pharmacological Screening

A study by Rubab et al. (2017) involved transforming 2-(1H-Indol-3-yl)acetic acid, a related compound, in a series of chemical reactions to synthesize derivatives with potential antibacterial activities. These derivatives showed significant antibacterial potentials against both Gram-positive and Gram-negative bacterial strains, and some exhibited excellent anti-enzymatic potentials against Lipoxygenase (LOX), indicating their potential as therapeutic agents against inflammatory ailments (Rubab et al., 2017).

Auxin Biosynthesis in Plant Development

The work of Zhao (2010, 2012) on auxin biosynthesis in plants is relevant here. Indole-3-acetic acid (IAA), a main auxin in plants, plays a crucial role in plant growth and development. While the exact biosynthesis pathways in plants are complex and not fully understood, recent advances have identified several genes in tryptophan-dependent auxin biosynthesis pathways, highlighting the importance of local auxin biosynthesis in various developmental processes (Zhao, 2010); (Zhao, 2012).

Application in Analytical Chemistry

Cohen et al. (1986) described the use of indole-3-acetic acid, chemically related to 2-(1-tosyl-1H-indol-5-yl)acetic acid, for mass spectral analysis in plants. They used a labeled version of IAA as an internal standard for quantitative analysis, demonstrating its utility in the measurement of endogenous IAA levels (Cohen et al., 1986).

Novel Chemical Syntheses

Ghandi et al. (2012) reported the synthesis of novel substituted indoloketopiperazine derivatives using a related compound, 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid. This showcases the potential of similar indole-acetic acid derivatives in synthesizing pharmaceutically relevant compounds (Ghandi et al., 2012).

Plant Hormone Research

Yamamoto et al. (2007) discussed the role of YUCCA genes in rice, which are involved in the biosynthesis of indole-3-acetic acid, a plant hormone essential for various growth and developmental processes. This research underscores the importance of IAA and its derivatives in plant biology (Yamamoto et al., 2007).

Mécanisme D'action

Target of Action

Indole derivatives, a class of compounds to which this molecule belongs, are known to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used in the treatment of various disorders .

Mode of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets, leading to various cellular changes.

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities . For instance, some indole derivatives have shown inhibitory activity against α-glucosidase , suggesting that they may affect carbohydrate metabolism.

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.

Propriétés

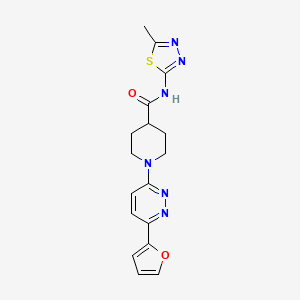

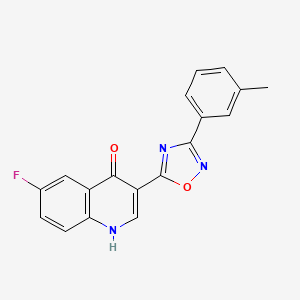

IUPAC Name |

2-[1-(4-methylphenyl)sulfonylindol-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-12-2-5-15(6-3-12)23(21,22)18-9-8-14-10-13(11-17(19)20)4-7-16(14)18/h2-10H,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBZMKNLZGVVGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-tosyl-1H-indol-5-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2518553.png)

![1-(tert-butyl)-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2518560.png)

![[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2518562.png)

![7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2518567.png)

![4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride](/img/structure/B2518575.png)